2-Amino-4,6-dimethylpyrimidine

Overview

Description

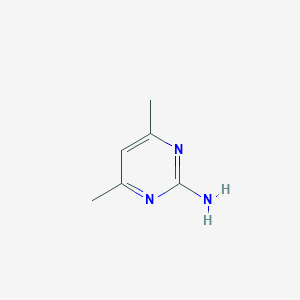

2-Amino-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C6H9N3. It is a derivative of pyrimidine, characterized by the presence of amino and methyl groups at specific positions on the pyrimidine ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

2-Amino-4,6-dimethylpyrimidine is a biologically important compound as it occurs in nature as a component of nucleic acids

Mode of Action

The compound can act as a nucleophile, attacking aldehyde carbon . This is essentially an aldol condensation . The compound can be deprotonated quite easily because the conjugated base is stabilized by resonance .

Biochemical Pathways

Given its presence in nucleic acids, it may play a role in dna synthesis and repair .

Pharmacokinetics

Given its small molecular weight (12316 g/mol ), it is likely to be well-absorbed and distributed throughout the body.

Result of Action

Given its role in nucleic acids, it may influence dna synthesis and repair, potentially affecting cell growth and division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is moderately persistent in the environment and moderately mobile in drainflow . These factors could influence its bioavailability and efficacy.

Biochemical Analysis

Biochemical Properties

2-Amino-4,6-dimethylpyrimidine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The compound has been found to be protonated due to the migration of the proton from the carboxyl group of the 2-hydroxybenzoate . This protonation is accompanied by an increase in the internal angle around N1 (C1–N1–C4 121.17) compared to 116.2° in neutral pyrimidine .

Molecular Mechanism

It’s known that the compound can act as a nucleophile, attacking the aldehyde carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions . Another method includes the transition metal-free cross-coupling reactions or the aromatic nucleophilic substitution of halogen pyrimidines with anilines under acidic conditions .

Industrial Production Methods: In industrial settings, the compound is often produced using the slow evaporation solution technique. This method involves dissolving the reactants in a suitable solvent and allowing the solution to evaporate slowly, leading to the formation of single crystals .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Acidic conditions and halogenated reagents are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

2-Amino-4,6-dimethylpyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound is used in the production of non-linear optical materials and other advanced materials

Comparison with Similar Compounds

- 2-Aminopyridine

- 2-Aminopyrimidine

- Melamine

Comparison: 2-Amino-4,6-dimethylpyrimidine is unique due to the presence of both amino and methyl groups on the pyrimidine ring, which influences its chemical reactivity and biological activity. Compared to 2-aminopyridine and 2-aminopyrimidine, the additional methyl groups in this compound can enhance its lipophilicity and potentially its ability to cross biological membranes .

Biological Activity

2-Amino-4,6-dimethylpyrimidine (ADMP) is a pyrimidine derivative that exhibits notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₉N₃

- Molecular Weight : 123.16 g/mol

- CAS Number : 767-15-7

- IUPAC Name : 4,6-dimethylpyrimidin-2-amine

Biological Significance

ADMP is structurally related to several biologically active compounds, particularly those involved in nucleic acid synthesis and metabolism. Its derivatives have been studied for their potential as antifolate agents and other therapeutic applications.

- Antifolate Activity : Some aminopyrimidine derivatives inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to antiproliferative effects in cancer cells.

- Nucleotide Synthesis : As a pyrimidine analog, ADMP may interfere with nucleotide metabolism, impacting cell division and growth.

Case Studies

- Antiproliferative Effects :

- Synergistic Effects with Other Compounds :

- Environmental Impact :

Data Table: Biological Activities of this compound

Properties

IUPAC Name |

4,6-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQNBVFPZMCDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052510 | |

| Record name | 2-Amino-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-15-7 | |

| Record name | 2-Amino-4,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-dimethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4,6-DIMETHYLPYRIMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrimidinamine, 4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethylpyrimidin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,6-DIMETHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S48MI253M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 2-amino-4,6-dimethylpyrimidine is C6H9N3. Its molecular weight is 123.16 g/mol. [, , , , , , ]

A: Spectroscopic studies using techniques like FTIR, UV-Vis, and NMR have been instrumental in characterizing this compound. [, , , , , , , , ]

- FTIR: Characteristic stretching vibration bands for N-H and C=N groups are observed, confirming the presence of the amino group and pyrimidine ring. Shifts in these bands in co-crystals indicate hydrogen bonding interactions. [, , , , ]

- UV-Vis: Studies have shown absorption peaks in the UV region, which are attributed to π-π* transitions within the pyrimidine ring. [, , , ]

- NMR: Both 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule, aiding in structural elucidation. [, , , ]

A: The stability of this compound is influenced by factors like temperature, pH, and presence of other chemical species. [, , , , ]

- Thermal Analysis (TGA/DSC): These techniques reveal the thermal stability of this compound and its complexes, including melting point, decomposition temperatures, and any phase transitions that occur upon heating. [, , , , , ]

- Chemical Degradation: Studies have shown that this compound can undergo degradation in the presence of certain chemicals or under specific conditions. For instance, it can be hydrolyzed in acidic or basic media. [, , ]

A: this compound frequently forms co-crystals with carboxylic acids via hydrogen bonding interactions. These interactions typically involve the amino group of the pyrimidine ring and the carboxyl group of the acid, forming characteristic ring motifs like R22(8). [, , , , , , , , ]

A: this compound acts as a ligand in coordination complexes with various metal ions, including silver(I), copper(II), and rare earth metals. The nitrogen atoms in the pyrimidine ring can coordinate to the metal center, forming diverse structures ranging from discrete complexes to polymeric networks. [, , , , , , , , ]

A: this compound can be used as a co-former in co-crystallization techniques to purify structurally similar compounds. By selectively forming a co-crystal with the target compound, the impurities can be separated out, leading to an increase in the purity of the desired product. []

A: Computational methods like Density Functional Theory (DFT) have been used to study various aspects of this compound, including: [, , , ]

- Tautomerism: DFT calculations help determine the relative stability of different tautomers of this compound and its derivatives, offering insights into their potential biological roles. []

- Hydrogen Bonding: Computational studies help understand the nature and strength of hydrogen bonding interactions in co-crystals of this compound with various co-formers. [, , ]

- Molecular Properties: DFT calculations can predict various molecular properties such as dipole moment, electronic structure, and vibrational frequencies, aiding in the interpretation of experimental data. [, , ]

A: this compound is a known degradation product of certain sulfonylurea herbicides, such as sulfometuron-methyl. Studies have investigated its degradation pathways in soil, including chemical hydrolysis and microbial degradation. [, ] Understanding the environmental fate of this compound is crucial for assessing the environmental impact of these herbicides. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.